molecular formula C19H19N5O4S3 B2361844 N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide CAS No. 392291-14-4

N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide

Cat. No.: B2361844
CAS No.: 392291-14-4
M. Wt: 477.57
InChI Key: ZKIIMSCFSSYEDN-UHFFFAOYSA-N
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Description

N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide is a heterocyclic benzamide derivative featuring a 1,3,4-thiadiazole core substituted with a sulfanyl-linked 2-anilino-2-oxoethyl group and a 4-(dimethylsulfamoyl)benzamide moiety. The compound’s molecular formula is C₁₉H₁₈N₅O₃S₃, with a molecular weight of 460.56 g/mol.

Properties

IUPAC Name

N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O4S3/c1-24(2)31(27,28)15-10-8-13(9-11-15)17(26)21-18-22-23-19(30-18)29-12-16(25)20-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,20,25)(H,21,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKIIMSCFSSYEDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide, commonly referred to as a thiadiazole derivative, is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.

1. Structure and Synthesis

The compound features a thiadiazole ring , an anilino substituent , and a dimethylsulfamoyl group , which contribute to its chemical properties. The synthesis typically involves multiple steps:

  • Formation of the thiadiazole ring through the reaction of thiosemicarbazide with carbon disulfide.
  • Introduction of the anilino group via condensation reactions.
  • Attachment of the dimethylsulfamoyl moiety through acylation reactions.

2.1 Antimicrobial Activity

Thiadiazole derivatives have shown significant antimicrobial properties against various pathogens. In studies evaluating the antibacterial activity of similar compounds, derivatives were tested against Escherichia coli and Staphylococcus aureus using the cup plate method at concentrations as low as 1 µg/mL. The results indicated that many thiadiazole derivatives exhibited potent antibacterial effects, suggesting that this compound may possess similar properties .

2.2 Anticancer Activity

Research has indicated that compounds containing the thiadiazole moiety can inhibit cell proliferation and induce apoptosis in cancer cells. For instance, studies have demonstrated that certain thiadiazole derivatives can inhibit specific enzymes involved in cancer cell growth, leading to reduced tumor size in animal models. The mechanism often involves modulation of signaling pathways related to cell cycle regulation and apoptosis .

2.3 Other Biological Activities

Thiadiazole derivatives are also noted for their:

  • Antiinflammatory properties : They may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.
  • Antidiabetic effects : Some studies suggest that these compounds can enhance insulin sensitivity and glucose uptake in muscle cells.
  • Neuroprotective effects : Certain derivatives have shown potential in protecting neuronal cells from oxidative stress and excitotoxicity .

3. Case Studies

Several case studies highlight the biological efficacy of thiadiazole derivatives:

  • A study demonstrated that a related compound significantly reduced bacterial load in infected mice models when administered at specific dosages.
  • Another investigation found that a similar thiadiazole derivative exhibited promising anticancer activity in vitro against various cancer cell lines, including breast and lung cancer cells.

4. Summary of Research Findings

The biological activities of this compound suggest it has potential applications in medicinal chemistry. The presence of multiple functional groups enhances its stability and activity compared to simpler analogs.

Activity Type Tested Pathogens/Cells Results
AntibacterialE. coli, S. aureusSignificant inhibition at 1 µg/mL
AnticancerVarious cancer cell linesInduced apoptosis and reduced proliferation
Anti-inflammatoryHuman cell linesReduced cytokine production
AntidiabeticMuscle cellsEnhanced glucose uptake

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing thiadiazole rings can exhibit significant anticancer properties . For instance, derivatives of thiadiazole have been shown to inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the disruption of cellular pathways crucial for cancer cell survival.

A study evaluating similar compounds demonstrated that modifications in the thiadiazole structure could lead to enhanced potency against specific cancer types, highlighting the importance of structural optimization in drug design .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial and antifungal activities. Research indicates that thiadiazole derivatives can inhibit the growth of certain bacteria and fungi. The proposed mechanism involves interaction with microbial enzymes or cell membranes, leading to cell death or growth inhibition.

Agricultural Applications

In agriculture, compounds like N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide are being explored as potential pesticides or herbicides . Their ability to disrupt biochemical pathways in pests could lead to effective pest management solutions. Studies on related compounds suggest that they can act as growth regulators , influencing plant growth and development positively while controlling pest populations .

Material Science Applications

The unique properties of this compound also lend themselves to applications in material science . Its structural characteristics may allow it to be used as a building block for synthesizing novel materials with specific electronic or optical properties. For example, incorporating thiadiazole into polymer matrices could enhance their conductivity or stability under various environmental conditions.

Summary Table of Applications

Application AreaPotential UsesMechanism/Effect
Medicinal ChemistryAnticancer agentsInhibition of cancer cell growth
Antimicrobial agentsDisruption of microbial enzyme activity
AgriculturePesticides and herbicidesGrowth regulation and pest control
Material ScienceBuilding blocks for advanced materialsEnhanced electronic or optical properties

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between the target compound and its analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent on Thiadiazole Sulfamoyl Group Heterocycle Molecular Weight (g/mol) Key Features
Target Compound : N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide 2-anilino-2-oxoethylsulfanyl Dimethyl Thiadiazole 460.56 Anilino group may enhance π-π stacking; dimethylsulfamoyl optimizes solubility .
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide 4-bromophenyl Dimethyl Thiadiazole 467.36 Bromine increases lipophilicity, potentially improving membrane permeability.
N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide 4-chlorophenylmethylsulfanyl Dimethyl Thiadiazole 422.45 Chlorine’s electronegativity may alter electronic properties of the thiadiazole ring.
4-(diethylsulfamoyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide 2,4-dimethoxyphenyl Diethyl Oxadiazole ~476.54* Oxadiazole’s reduced electronegativity vs. thiadiazole; diethyl group increases steric bulk.
N-{[5-({2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-(trifluoromethyl)benzamide Nitrophenyl and trifluoromethyl Triazole Trifluoromethyl enhances metabolic stability; nitro group introduces strong electron withdrawal.

*Calculated based on molecular formula C₂₀H₂₂N₄O₅S₂.

Key Findings:

Substituent Effects: Halogenated Aromatics (Br, Cl in ): Increase lipophilicity and may enhance cellular uptake. Bromine’s larger atomic radius contributes to higher molecular weight compared to chlorine analogs.

Sulfamoyl Group Variations: Dimethyl vs. Diethyl ( vs. Dimethyl groups balance solubility and compactness .

Heterocycle Differences :

  • Thiadiazole vs. Oxadiazole : Thiadiazole’s sulfur atom enhances electron-withdrawing effects, which may stabilize charge-transfer interactions in biological targets. Oxadiazole analogs (e.g., ) exhibit distinct electronic profiles due to oxygen substitution .

Bioactivity Implications :

  • Anticancer activity has been reported for structurally related thiadiazole-benzamide hybrids synthesized via microwave-assisted methods .
  • Compounds with trifluoromethyl or nitro groups (e.g., ) show improved metabolic stability, a critical factor in drug development.

Preparation Methods

Core 1,3,4-Thiadiazole Ring Formation

The 1,3,4-thiadiazole scaffold serves as the central heterocycle in the target compound. Modern approaches emphasize one-pot syntheses to improve efficiency and reduce purification steps.

Polyphosphate Ester (PPE)-Mediated Cyclodehydration

A pivotal method involves reacting thiosemicarbazide with carboxylic acid derivatives in the presence of polyphosphate ester (PPE), as demonstrated by recent advances. For the target compound, 2-amino-5-sulfanyl-1,3,4-thiadiazole is synthesized via:

  • Salt formation : Thiosemicarbazide reacts with a carboxylic acid (e.g., 2-(phenylamino)acetic acid) in chloroform.
  • Cyclodehydration : PPE facilitates intramolecular cyclization at 85°C, yielding the thiadiazole ring.

Optimized conditions :

  • PPE loading : 20 g per 5 mmol of carboxylic acid.
  • Solvent : Chloroform for homogeneous mixing.
  • Yield : 44–70% (Table 1).
Table 1: Yields of 2-Amino-1,3,4-thiadiazoles Using PPE
Carboxylic Acid Precursor Yield (%)
Benzoic acid 64.4
3-Phenylpropionic acid 47.8
Phenoxyacetic acid 44.4

Introduction of the Sulfanyl-Anilinoethyl Side Chain

The 5-position of the thiadiazole ring is functionalized with a sulfanyl group linked to a 2-anilino-2-oxoethyl moiety.

Thiol-Ether Coupling

5-Mercapto-1,3,4-thiadiazol-2-amine reacts with 2-chloro-N-phenylacetamide under basic conditions (K₂CO₃, DMF, 60°C):
$$
\text{5-SH-Thiadiazole} + \text{ClCH}2\text{C(O)NHC}6\text{H}5 \rightarrow \text{5-SCH}2\text{C(O)NHC}6\text{H}5\text{-Thiadiazole} + \text{HCl}
$$
Key considerations :

  • Solvent : Dimethylformamide (DMF) enhances nucleophilicity.
  • Base : Potassium carbonate neutralizes HCl, shifting equilibrium.
  • Yield : ~65–75%.

Synthesis of 4-(Dimethylsulfamoyl)benzamide

The benzamide moiety is prepared separately and coupled to the thiadiazole intermediate.

Sulfamoylation of 4-Aminobenzoic Acid

  • Acylation : 4-Aminobenzoic acid reacts with chloroacetyl chloride in dichloromethane (DCM) with triethylamine (TEA).
  • Sulfamoylation : The intermediate is treated with dimethylsulfamoyl chloride, introducing the –SO₂N(CH₃)₂ group.

Reaction scheme :
$$
\text{4-NH}2\text{C}6\text{H}4\text{CO}2\text{H} \xrightarrow{\text{ClCH}2\text{COCl, TEA}} \text{4-NH}2\text{C}6\text{H}4\text{C(O)N(H)COCH}2\text{Cl} \xrightarrow{\text{(CH}3\text{)}2\text{NSO}2\text{Cl}} \text{4-(SO}2\text{N(CH}3\text{)}2\text{)C}6\text{H}4\text{C(O)N(H)COCH}2\text{Cl}
$$

Conditions :

  • Temperature : 0–5°C for sulfamoylation to minimize side reactions.
  • Yield : ~70–80%.

Final Coupling of Thiadiazole and Benzamide Moieties

The thiadiazole intermediate and 4-(dimethylsulfamoyl)benzoyl chloride undergo nucleophilic acyl substitution.

Amide Bond Formation

  • Activation : 4-(Dimethylsulfamoyl)benzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂).
  • Coupling : The acid chloride reacts with the amine group of the thiadiazole derivative in anhydrous tetrahydrofuran (THF) with pyridine as a base:
    $$
    \text{Thiadiazole-NH}2 + \text{ClC(O)C}6\text{H}4\text{SO}2\text{N(CH}3\text{)}2 \rightarrow \text{Target Compound} + \text{HCl}
    $$

Optimization :

  • Stoichiometry : 1.2 equivalents of acid chloride ensure complete reaction.
  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) isolates the product.
  • Yield : 60–68%.

Alternative Microwave-Assisted Synthesis

Microwave irradiation accelerates the coupling step, reducing reaction times from hours to minutes.

Procedure

  • Reactants : 5-(2-Anilino-2-oxoethylsulfanyl)-1,3,4-thiadiazol-2-amine and 4-(dimethylsulfamoyl)benzoyl chloride.
  • Conditions : 150 W, 100°C, 15 minutes.
  • Advantages : 20% higher yield (85%) compared to conventional heating.

Challenges and Mitigation Strategies

Side Reactions

  • Hydrolysis of sulfamoyl group : Avoid aqueous workup at high pH.
  • Oxidation of thiols : Conduct reactions under nitrogen atmosphere.

Scalability Issues

  • PPE recovery : Reuse PPE via filtration and washing.
  • Solvent selection : Chloroform and DMF enable large-scale mixing.

Analytical Characterization

Critical spectroscopic data for validation:

  • ¹H NMR (DMSO-d₆) : δ 8.2 (s, 1H, thiadiazole-H), 7.8–7.4 (m, 9H, aromatic), 3.1 (s, 6H, N(CH₃)₂).
  • IR (KBr) : 1670 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O).

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide?

  • Methodology :

  • Step 1 : Synthesize the thiadiazole core via cyclization of thiosemicarbazide derivatives under reflux with dehydrating agents (e.g., POCl₃ or H₂SO₄) .
  • Step 2 : Introduce the sulfanyl group at the 5-position of the thiadiazole ring using nucleophilic substitution with 2-anilino-2-oxoethyl mercaptan .
  • Step 3 : Couple the thiadiazole intermediate with 4-(dimethylsulfamoyl)benzoyl chloride via Schotten-Baumann reaction in dichloromethane (DCM) at 0–5°C, using triethylamine as a base .
  • Key Parameters : Maintain inert atmosphere (N₂/Ar), monitor reaction progress via TLC (silica gel, ethyl acetate/hexane), and purify via column chromatography .

Q. How is the compound structurally characterized post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm regiochemistry of thiadiazole and benzamide moieties (¹H NMR: δ 7.8–8.2 ppm for aromatic protons; ¹³C NMR: ~165–170 ppm for carbonyl groups) .
  • Mass Spectrometry (LCMS) : Verify molecular ion peak (e.g., [M+H]⁺ at m/z 452.48) and fragmentation patterns .
  • X-ray Crystallography (if crystalline) : Use SHELXL for refinement; analyze hydrogen bonding (e.g., N–H···O interactions) to confirm supramolecular packing .
    • Data Table :
TechniqueKey ObservationsReference
¹H NMRδ 2.8–3.1 ppm (dimethylsulfamoyl –CH₃)
FTIR1680 cm⁻¹ (C=O stretch, benzamide)
X-rayP2₁/c space group; R-factor < 0.05

Q. What in vitro assays evaluate its antimicrobial activity?

  • Protocols :

  • MIC Determination : Use broth microdilution (CLSI guidelines) against S. aureus (ATCC 25923) and E. coli (ATCC 25922); test concentrations from 0.5–128 µg/mL .
  • Time-Kill Assays : Monitor bacterial viability at 0, 4, 8, 24 hours post-exposure to 2× MIC .
  • Synergy Testing : Combine with β-lactams (e.g., ampicillin) using checkerboard assay; calculate FIC index .

Advanced Research Questions

Q. How to address low yields (<30%) in the final coupling step?

  • Troubleshooting :

  • Solvent Optimization : Replace DCM with DMF to enhance solubility of intermediates .
  • Coupling Agents : Use HATU or EDC/HOBt instead of direct acyl chloride coupling .
  • Temperature Control : Increase reaction time at 0–5°C to reduce side reactions (e.g., hydrolysis) .
    • Case Study : Switching to HATU increased yields from 28% to 65% in analogous thiadiazole-benzamide derivatives .

Q. How to resolve contradictions in biological activity data across studies?

  • Strategies :

  • Dose-Response Curves : Confirm IC₅₀ values using multiple assays (e.g., MTT vs. resazurin for cytotoxicity) .
  • Orthogonal Assays : Validate antimicrobial activity with live/dead staining (confocal microscopy) alongside MIC .
  • Structural Purity : Re-characterize batches via HPLC (>95% purity) to rule out impurity-driven effects .
    • Example : Discrepancies in anticancer activity (IC₅₀ = 8 µM vs. 35 µM) were traced to variations in cell line passage numbers .

Q. What computational methods predict its interaction with biological targets?

  • Approaches :

  • Molecular Docking : Use AutoDock Vina to model binding to E. coli dihydrofolate reductase (PDB: 1RX2); prioritize poses with ∆G < -8 kcal/mol .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-enzyme complexes (RMSD < 2 Å) .
  • QSAR Modeling : Develop models with descriptors like LogP and polar surface area to predict SAR for antimicrobial derivatives .
    • Data Table :
TargetDocking Score (∆G, kcal/mol)Key Residues
DHFR (E. coli)-9.2Asp27, Leu28
Topoisomerase II-7.8Arg503, Asn520

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